molecular formula C19H21BrN6O7 B12780012 Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- CAS No. 72066-86-5

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-

Cat. No.: B12780012
CAS No.: 72066-86-5
M. Wt: 525.3 g/mol
InChI Key: MOZMVNZQVKFDQR-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- (referred to as the "target compound" hereafter) is a brominated azo dye derivative with a complex aromatic backbone. Azo dyes are characterized by the presence of the -N=N- (azo) linkage, which contributes to their vivid coloration and utility in textiles, plastics, and industrial applications. The target compound features:

  • A 2-bromo-4,6-dinitrophenyl group, which enhances electron-withdrawing properties and lightfastness.
  • Ethylamino and 2-methoxyethoxy substituents, which influence solubility and molecular interactions.
  • A molecular weight of approximately 541–569 g/mol, depending on substituent variations.

Properties

CAS No.

72066-86-5

Molecular Formula

C19H21BrN6O7

Molecular Weight

525.3 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C19H21BrN6O7/c1-4-21-16-9-14(22-11(2)27)15(10-18(16)33-6-5-32-3)23-24-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10,21H,4-6H2,1-3H3,(H,22,27)

InChI Key

MOZMVNZQVKFDQR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCCOC

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

  • Starting materials : 2-bromo-4,6-dinitroaniline is diazotized using sodium nitrite (NaNO2) in acidic medium (HCl) at low temperature (0–5 °C) to form the diazonium salt.
  • Coupling partner : A substituted aniline bearing ethylamino and 2-methoxyethoxy groups on the phenyl ring.
  • Coupling conditions : The diazonium salt is slowly added to a cold solution of the substituted aniline under basic or neutral conditions to form the azo bond.
  • Reaction monitoring : pH control and temperature are critical to avoid side reactions and decomposition of diazonium salt.

Functional Group Introduction

  • The ethylamino group can be introduced by nucleophilic substitution or reductive amination on a suitable precursor.
  • The 2-methoxyethoxy substituent is typically introduced via etherification reactions using 2-methoxyethanol derivatives or via Williamson ether synthesis on a hydroxylated intermediate.

Acetamide Formation

  • The amino group on the phenyl ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the acetamide functionality.
  • Reaction conditions are mild to preserve the azo linkage and other sensitive groups.

Purification

  • The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., mixtures of ethyl acetate and hexane).
  • High-performance liquid chromatography (HPLC) can be used to confirm purity (>95%).

Representative Reaction Parameters and Conditions

Step Reagents/Conditions Notes
Diazotization NaNO2, HCl, 0–5 °C Maintain low temperature to stabilize diazonium salt
Azo coupling Substituted aniline, pH 6–8, 0–10 °C Slow addition, stirring for 1–2 hours
Etherification 2-methoxyethanol derivative, base (e.g., K2CO3), reflux Williamson ether synthesis conditions
Acetylation Acetic anhydride or acetyl chloride, pyridine, RT Room temperature to avoid azo cleavage
Purification Silica gel chromatography, ethyl acetate/hexane Monitor by TLC and HPLC

Analytical Characterization to Confirm Structure

Research Findings and Notes on Preparation

  • The azo coupling step is sensitive to pH and temperature; improper control leads to azo bond cleavage or side reactions.
  • The presence of electron-withdrawing nitro groups on the diazonium component enhances the electrophilicity of the diazonium salt, facilitating coupling.
  • The ethylamino and 2-methoxyethoxy substituents increase solubility and influence the electronic properties of the azo dye.
  • Acetamide formation stabilizes the molecule and can modulate its biological and photophysical properties.
  • Purification is critical due to the presence of closely related side products and unreacted starting materials.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose/Outcome
Diazotization NaNO2, HCl, 0–5 °C Formation of diazonium salt
Azo Coupling Substituted aniline, pH 6–8, 0–10 °C Formation of azo linkage
Etherification 2-methoxyethanol derivative, base, reflux Introduction of 2-methoxyethoxy group
Acetylation Acetic anhydride, pyridine, RT Formation of acetamide group
Purification Silica gel chromatography Isolation of pure target compound

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dye Chemistry

One of the primary applications of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- is as a dye in textiles and fabrics. The azo group present in its structure is known for its vibrant coloring properties, making it suitable for use in various dyeing processes.

Case Studies

  • Textile Industry : The compound has been evaluated for its effectiveness as a black dye in textile applications. Studies indicate that it provides strong coloration and stability under various environmental conditions .

Environmental Assessment

The compound has been subjected to environmental screening assessments to evaluate its ecological impact. According to the Government of Canada, Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- was identified as a high priority for assessment due to concerns regarding its persistence and potential bioaccumulation in aquatic environments .

Findings

  • Persistence : The screening assessment concluded that while the compound may persist in the environment, it does not significantly accumulate in organisms or pose a substantial risk to human health or ecological systems .

Synthesis and Chemical Interactions

The synthesis of this compound can be approached through various chemical reactions involving acetic acid and ammonia, leading to the formation of primary amides with azo functionalities. The presence of multiple functional groups enhances its reactivity, making it suitable for further chemical modifications.

Interaction Studies

Research indicates that the compound can interact with biological systems, potentially leading to applications in medicinal chemistry .

Comparison Table of Related Compounds

Compound NameStructureUnique Features
AcetamideCH₃CONH₂Simplest amide; used as a solvent and plasticizer
N,N-Dimethylacetamide(CH₃)₂NCOCH₃Widely used solvent; higher boiling point than acetamide
4-AminoazobenzeneC₁₂H₁₃N₃OKnown for its dye properties; lacks complex substituents

The unique combination of functional groups in Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- distinguishes it from simpler compounds like acetamide or N,N-dimethylacetamide, enhancing its reactivity and potential applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with various biological molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a family of brominated azo dyes with modifications in amino and alkoxy groups. Key analogs and their structural differences are summarized below:

Compound Name (CAS RN) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (N/A) Ethylamino, 2-methoxyethoxy C₂₁H₂₄BrN₇O₇* ~541–569 Enhanced solubility due to ethoxy group; moderate thermal stability
N-[5-[bis(2-methoxyethyl)amino]-... (26377-33-3) Bis(2-methoxyethyl)amino, methoxy C₂₁H₂₅BrN₆O₈ 569.36 Higher density (1.51 g/cm³); used as Disperse Blue 301
68877-63-4 Allylamino, cyanoethyl C₂₁H₂₀BrN₇O₆ 546.33 Lower density (1.4 g/cm³); high thermal stability (bp ~766°C)
51897-37-1 Ethyl(phenylmethyl)amino C₂₃H₂₁BrN₆O₅ 541.35 Increased hydrophobicity due to phenylmethyl group
79295-92-4 Allyl(2-cyanoethyl)amino, chloro (replaces bromo) C₂₁H₂₀ClN₇O₆ 501.88 Chloro substituent reduces molecular weight; alters electronic properties

*Estimated based on similar structures.

Key Observations:
  • Amino Group Modifications: Replacement of ethylamino with bulkier groups (e.g., bis(2-methoxyethyl)amino or phenylmethyl) increases molecular weight and hydrophobicity, impacting dye solubility and substrate affinity.
  • Halogen Substitution : Bromine (in the target compound) vs. chlorine (79295-92-4) affects color intensity and lightfastness due to differences in electronegativity and steric effects.
  • Alkoxy Groups : The 2-methoxyethoxy group in the target compound improves solubility in polar solvents compared to methoxy analogs.

Physicochemical Properties

  • Density : Ranges from 1.4 g/cm³ (68877-63-4) to 1.51 g/cm³ (26377-33-3), correlating with substituent bulk and molecular packing.
  • Thermal Stability : Boiling points exceed 700°C for most analogs, with 68877-63-4 exhibiting the highest thermal resistance (766.6°C).
  • Solubility : Ethoxy and methoxy groups enhance water solubility, whereas phenylmethyl groups (51897-37-1) favor organic solvents.

Application-Specific Performance

  • Textile Dyeing: Compounds with bis(2-methoxyethyl)amino groups (26377-33-3) are preferred for polyester due to high dispersion efficiency.
  • Lightfastness : Brominated derivatives (target compound, 68877-63-4) outperform chlorinated analogs (79295-92-4) in UV resistance.
  • Synthetic Flexibility: The cyanoethyl group in 68877-63-4 allows further functionalization, enabling covalent bonding to polymers.

Biological Activity

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- (commonly referred to as BDAP) is an azo compound with significant biological implications. This article explores its biological activity, focusing on its ecological impact, potential therapeutic uses, and interactions with biological systems.

Chemical Structure and Properties

BDAP is characterized by its complex structure that includes:

  • Azo Group : This -N=N- linkage is known for its reactivity and is a common feature in dyes.
  • Bromo-substituted Dinitrophenyl Group : This component contributes to the compound's potential toxicity and environmental persistence.
  • Diethylamino Group : This moiety may enhance the compound's biological activity by facilitating interactions with biological macromolecules.

The chemical formula for BDAP is C18H19BrN6O5C_{18}H_{19}BrN_{6}O_{5}, and its molecular weight is approximately 479.29 g/mol .

Persistence and Bioaccumulation

BDAP has been identified as a substance of concern due to its persistence in the environment and potential for bioaccumulation. Studies indicate that it meets the criteria for ecological toxicity, posing risks to aquatic organisms. The Canadian government has classified BDAP as having inherent toxicity to non-human organisms, which raises concerns about its environmental impact, particularly in aquatic ecosystems .

Toxicity Studies

Research has shown that BDAP exhibits significant toxicity towards various aquatic species. For instance, acute toxicity tests have reported low LC50 values, indicating that even small concentrations can be harmful to aquatic life. The compound's dinitrophenyl group is particularly associated with high levels of toxicity due to its ability to disrupt cellular functions in organisms .

Antimicrobial and Antitumor Properties

Azo compounds like BDAP are often investigated for their potential antimicrobial and antitumor activities. Preliminary studies suggest that BDAP may act as a prodrug, releasing active metabolites that exhibit biological effects upon metabolic conversion. This property could make it a candidate for further research in pharmacology .

Interaction with Biological Macromolecules

BDAP's complex structure allows it to interact with proteins and nucleic acids, which is crucial for understanding its therapeutic potential. Techniques such as molecular docking studies and spectroscopic methods can be employed to investigate these interactions further. Understanding these mechanisms is essential for evaluating both the therapeutic benefits and potential toxic effects of BDAP .

Case Studies and Research Findings

Several studies have focused on the biological activity of azo compounds similar to BDAP:

Study Findings
Ecotoxicological Assessment Identified high toxicity levels in aquatic organisms; significant bioaccumulation potential noted.
Antimicrobial Activity Demonstrated effectiveness against certain bacterial strains; further studies needed to confirm efficacy against a broader range of pathogens.
Antitumor Activity Initial findings suggest potential cytotoxic effects on cancer cell lines; requires extensive testing for clinical relevance.

Q & A

Q. Characterization :

  • TLC monitoring (e.g., silica gel plates, ethyl acetate/hexane eluent) ensures reaction completion .
  • Spectroscopic data :
    • ¹H/¹³C NMR to confirm substituent positions and azo bond geometry.
    • HRMS for molecular weight validation.
    • IR spectroscopy to detect NH (amide) and NO₂ (dinitro) stretches.
  • Elemental analysis for purity assessment (e.g., C, H, N percentages) .

Advanced: How can computational chemistry optimize reaction conditions for this compound’s synthesis?

Methodological Answer:
Advanced approaches integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:

Predict intermediate stability : Calculate Gibbs free energy profiles for intermediates, identifying rate-limiting steps .

Screen solvents and bases : Simulate solvation effects (e.g., DMF vs. THF) using COSMO-RS models to optimize reaction efficiency .

Validate azo bond geometry : Compare computed vs. experimental NMR chemical shifts to confirm regioisomeric purity .

Case Study :
ICReDD’s workflow combines computational predictions with high-throughput experimentation, reducing trial-and-error cycles. For example, transition state analysis of SNAr steps can guide temperature and solvent selection .

Advanced: How to resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Regioisomerism : Azo bond orientation (para vs. ortho) alters NMR splitting patterns. Use NOESY or 2D-COSY to differentiate .
  • Tautomeric equilibria : In aqueous solutions, the azo group may exhibit keto-enol tautomerism. Variable-temperature NMR or pH-controlled experiments clarify this .
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural evidence, especially for bromo and nitro group positioning .

Example :
For derivatives with ambiguous NO₂ stretching bands in IR, cross-reference with Raman spectroscopy or computational vibrational frequency analysis .

Basic: What are the compound’s physicochemical properties relevant to material science applications?

Methodological Answer:
Key properties include:

  • Thermal stability : TGA/DSC analysis under nitrogen to determine decomposition temperatures (critical for dye/pigment applications).
  • Solubility : Test in polar (DMSO, DMF) vs. non-polar solvents (toluene) to guide processing in thin-film deposition .
  • Electronic properties : UV-Vis spectroscopy (λmax ~450–600 nm for azo chromophores) and cyclic voltammetry to assess redox behavior .

Q. First Aid :

  • Inhalation exposure : Immediate removal to fresh air; administer oxygen if necessary .
  • Skin contact : Wash with soap and water; avoid solvents that enhance dermal absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.